molecular formula C23H27FN6O2 B3012698 2-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1170512-95-4

2-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B3012698
CAS RN: 1170512-95-4
M. Wt: 438.507
InChI Key: LQJQQVXCPYCAOW-UHFFFAOYSA-N
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Description

The compound "2-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenyl group and a piperazine moiety suggests that this compound may interact with biological targets such as receptors or enzymes. The pyrazole and pyrimidinone rings in the structure indicate that it could be part of a series of compounds designed for therapeutic purposes, possibly as antitumor agents or for the treatment of neurological disorders.

Synthesis Analysis

The synthesis of related fluorophenyl piperazine derivatives has been reported in the literature. For instance, a compound designed to image dopamine D4 receptors was synthesized using electrophilic fluorination of a trimethylstannyl precursor, which was prepared through palladium catalysis . Another study reported the synthesis of a 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole via a simple and efficient process, characterized by spectral analysis . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the structure of the intermediates and the functional groups present in the final molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural insights are crucial for understanding the conformational preferences of the molecule and could inform the design of new compounds with improved biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, pyrazolo[1,5-a]pyridine derivatives have been synthesized and subjected to in vitro receptor binding assays to determine their affinity for dopamine receptors . Additionally, pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, with some showing significant potency . These studies suggest that the compound may also undergo chemical reactions that could modulate its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by a combination of spectroscopic and analytical techniques. For example, NMR and ESI-MS were used to confirm the structures of intermediates and target compounds in the synthesis of a potential dopamine D4 receptor ligand . The specific radioactivity and radiochemical purity of a related compound were also determined, which are important parameters for imaging agents . These properties would need to be characterized for the compound to assess its suitability for further biological studies or therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic systems, such as those related to the compound , often involves the creation of fused oxazine and pyrazolopyranopyrimidinones, which are expected to possess considerable chemical and pharmacological activities. These compounds are synthesized through specific reactions and are characterized using spectroscopic data and elemental analysis to confirm their structures (Mahmoud, El‐Bordany, & Elsayed, 2017).

Pharmacological Activities

Research has shown that similar compounds exhibit a range of pharmacological activities. For instance, certain novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have demonstrated potent antibacterial efficacies and biofilm inhibition activities, highlighting their potential in addressing bacterial infections and resistance (Mekky & Sanad, 2020). Additionally, pyrimidinyl pyrazole derivatives have shown significant antitumor activity in vitro and in vivo against various tumor models, indicating their potential use in cancer therapy (Naito et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are often found in drugs that target G protein-coupled receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2/c1-15-14-21(31)26-23(25-15)30-17(3)18(16(2)27-30)8-9-22(32)29-12-10-28(11-13-29)20-7-5-4-6-19(20)24/h4-7,14H,8-13H2,1-3H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJQQVXCPYCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

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